Gelliusine A

Beschreibung

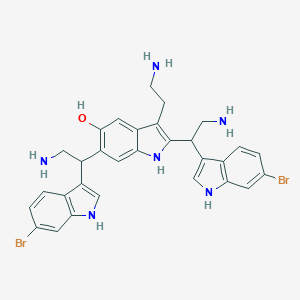

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Br2N6O/c31-15-1-3-17-24(13-36-26(17)7-15)22(11-34)21-9-28-20(10-29(21)39)19(5-6-33)30(38-28)23(12-35)25-14-37-27-8-16(32)2-4-18(25)27/h1-4,7-10,13-14,22-23,36-39H,5-6,11-12,33-35H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAJKOUHPRYFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(CN)C3=C(C=C4C(=C3)NC(=C4CCN)C(CN)C5=CNC6=C5C=CC(=C6)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Br2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936191 | |

| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159903-67-0 | |

| Record name | Gelliusine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159903670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Gelliusine a

Discovery and Source Organism

Gelliusine A was first isolated, along with its diastereomer Gelliusine B, from a deep-water marine sponge of the Gellius or Orina species. core.ac.uknih.gov The sponge was collected in New Caledonia, and the crude extract initially showed cytotoxic activity against KB cells. core.ac.uknih.gov A voucher specimen of the sponge is preserved at the ORSTOM Centre in Nouméa. core.ac.uk

Marine Sponge Genera: Gellius and Orina

Chemical Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.gov It is a brominated tris-indole alkaloid, meaning its structure is composed of three indole (B1671886) rings, two of which are brominated. nih.gov Specifically, the structure consists of two 6-bromotryptamine units linked through their aliphatic side chains to the C-2 and C-6 positions of a central serotonin (B10506) (5-hydroxytryptamine) moiety. core.ac.uk this compound was isolated as a racemic mixture, indicated by the (+/-) designation. nih.gov

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C30H30Br2N6O |

| Molecular Weight | 650.4 g/mol |

| Exact Mass | 650.08274 Da |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 7 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 8 |

| Data sourced from PubChem CID 157833 nih.gov |

Structural Elucidation Methodologies for Gelliusine a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

The foundational framework of Gelliusine A's planar structure was pieced together using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.uk These methods allowed for the precise mapping of proton (¹H) and carbon-¹³ (¹³C) atoms and their connectivity within the molecule.

Initial analysis of the ¹H-NMR spectrum revealed the presence of signals characteristic of three distinct indole (B1671886) units. ird.fr Specifically, the data indicated one serotonin (B10506) moiety and two 6-bromotryptamine units. ird.fr Further detailed analysis using 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), established how these three indole units were interconnected. These analyses confirmed that the two 6-bromotryptamine units were linked through their aliphatic side chains to the C-2 and C-6 positions of the central serotonin core. wikipedia.org

The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated methanol (B129727) (CD₃OD), are summarized below. core.ac.uk

¹H and ¹³C NMR Data for this compound (500 MHz, CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

|---|---|---|

| Serotonin Moiety | ||

| 2 | 135.8 | - |

| 3 | 107.4 | - |

| 3a | 129.0 | - |

| 4 | 103.5 | 6.94 (d, 1.7) |

| 5 | 150.0 | - |

| 6 | 124.4 | 6.74 (dd, 8.5, 1.7) |

| 7 | 112.7 | 7.26 (d, 8.5) |

| 7a | 132.5 | - |

| 8 | 23.6 | 3.23 (t, 7.1) |

| 9 | 41.1 | 3.09 (t, 7.1) |

| 6-Bromotryptamine Moiety 1 | ||

| 2' | 124.8 | 7.26 (s) |

| 3' | 114.1 | - |

| 3'a | 138.8 | - |

| 4' | 120.8 | 7.31 (d, 8.6) |

| 5' | 123.4 | - |

| 6' | 116.3 | 6.99 (dd, 8.6, 1.7) |

| 7' | 115.4 | 7.51 (d, 1.7) |

| 7'a | 126.4 | - |

| 8' | 34.0 | 4.60 (m) |

| 9' | 44.1 | 3.10 (m), 2.95 (m) |

| 6-Bromotryptamine Moiety 2 | ||

| 2'' | 124.8 | 7.26 (s) |

| 3'' | 114.1 | - |

| 3''a | 138.8 | - |

| 4'' | 120.8 | 7.31 (d, 8.6) |

| 5'' | 123.4 | - |

| 6'' | 116.3 | 6.99 (dd, 8.6, 1.7) |

| 7'' | 115.4 | 7.51 (d, 1.7) |

| 7''a | 126.4 | - |

| 8'' | 34.0 | 4.60 (m) |

Utilization of Mass Spectrometry (MS)

Mass spectrometry was a critical tool for determining the molecular weight and elemental composition of this compound. wikipedia.org Specifically, Fast Atom Bombardment (FAB) mass spectrometry was employed. wikipedia.orgacs.org This soft ionization technique is well-suited for analyzing large, non-volatile biomolecules. wikipedia.orglibretexts.org

The positive-ion FAB mass spectrum of this compound displayed a characteristic cluster of pseudomolecular ions [M+H]⁺ at m/z (mass-to-charge ratio) 648, 650, and 652. wikipedia.org The observed 1:2:1 ratio of these isotopic peaks is the distinctive signature of a compound containing two bromine atoms, which was crucial in confirming the presence of the two 6-bromotryptamine units suggested by NMR data. wikipedia.org The molecular formula was thus established as C₃₀H₃₀Br₂N₆O.

Biosynthetic Considerations of Gelliusine a

Proposed Biogenetic Pathways for Tris-Indole Alkaloids

Tris-indole alkaloids are believed to be biosynthetically derived from three indole (B1671886) building blocks. researchgate.net The assembly of these units into complex structures like gelliusine A is thought to involve a series of condensation and cyclization reactions. The natural occurrence of these alkaloids is the result of biosynthesis that often involves the coupling of the amino acid tryptophan, or its derivatives, with other structural fragments. researchgate.net

The structural diversity within this class suggests that different alkaloids may arise from related biosynthetic pathways or exist as intermediates en route to one another. rsc.org For instance, bis-indole alkaloids, which contain two indole units, are considered potential precursors to the more complex tris-indole structures. mdpi.com The formation of these molecules often involves the joining of indole units through various linker moieties, which can include heterocyclic rings like imidazole (B134444) or pyrazine. rsc.orgmdpi.com One example is tulongicin A, a tris-indole alkaloid that features an imidazole ring connecting three 6-bromoindole (B116670) units. mdpi.commdpi.com The proposed pathways generally point to a stepwise assembly from simpler, monomeric indole precursors.

Role of 6-Bromotryptophan and 6-Bromotryptamine Precursors in Marine Systems

Halogenated compounds, particularly those containing bromine, are common among marine natural products. mdpi.com The precursors for many brominated indole alkaloids are believed to be 6-bromotryptophan and its decarboxylated derivative, 6-bromotryptamine. oup.comoup.commdpi.com

6-bromotryptophan has been identified in peptides from marine cone snails, where it is incorporated through a novel post-translational modification. researchgate.net This specific bromination at the 6-position of the indole ring is a key step in the biosynthesis of many marine alkaloids. researchgate.net The presence of 6-bromotryptophan residues has also been noted in peptides from marine sponges. nih.gov

6-bromotryptamine is considered a plausible biosynthetic precursor for a variety of marine indole alkaloids. oup.comoup.com It has been isolated from marine tunicates such as Didemnum candidum and the gorgonian Paramuricea clavata. mdpi.comresearchgate.netnih.gov The frequent isolation of molecules containing the 6-bromoindole moiety from marine organisms, such as sponges and tunicates, underscores the importance of these precursors in their respective biosynthetic pathways. mdpi.commdpi.com The incorporation of bromine is thought to occur via electrophilic substitution, a common transformation for this class of compounds. nih.gov

Enzymatic Coupling Mechanisms of Indole Units

The precise enzymatic machinery responsible for the coupling of indole units to form tris-indole alkaloids like this compound is an active area of investigation. However, studies on the biosynthesis of other indole alkaloids provide insights into the potential mechanisms. The formation of these complex structures is likely catalyzed by a series of specific enzymes.

Research into the biosynthesis of other marine-derived indole alkaloids has identified several key enzyme classes. Prenyltransferases, for example, are known to catalyze the attachment of isoprenoid chains to indole rings, a common modification in this family of compounds. nih.gov While this compound is not prenylated, the principle of enzymatic catalysis for C-C bond formation on the indole nucleus is relevant.

More directly related are enzymes that couple amino acid derivatives. Cyclodipeptide synthases (CDPSs) have been identified in marine bacteria and are capable of producing cyclic dipeptides like cyclo(L-Trp-L-Trp) from tryptophanyl-tRNA. nih.govresearchgate.net This demonstrates an enzymatic strategy for linking two tryptophan units, a fundamental step that could be analogous to the initial stages of bis- and tris-indole alkaloid assembly. These enzymes show strict substrate specificity, highlighting the precise control in natural product biosynthesis. researchgate.net The stepwise construction of the tris-indole scaffold of this compound would likely involve a series of specific enzymatic condensations and subsequent cyclizations to form the final intricate structure.

Synthetic Strategies and Chemical Derivatization of Gelliusine a and Analogues

Total Synthesis Approaches to Gelliusine A and Related Tris-indole Scaffolds

The synthesis of tris-indole alkaloids like this compound is a complex task due to the multiple indole (B1671886) moieties and stereocenters. rsc.org

The core of this compound features an indole nucleus substituted at the C-2 and C-6 positions with two additional indole moieties. rsc.org The construction of this intricate framework has been a focal point of synthetic strategies. While a direct total synthesis of this compound has been a formidable challenge, approaches to related bis- and tris-indole alkaloids provide insight into potential strategies.

One common method for constructing molecules with multiple indole units involves palladium-catalyzed cross-coupling reactions to attach indole moieties to a central aromatic core. rsc.orgnih.gov Another promising strategy is a biomimetic approach. For instance, the synthesis of 6,6'-bis-(debromo)-gelliusine F, an analogue of Gelliusine F, was achieved through a divergent dehydrogenative coupling reaction, suggesting a potential pathway for constructing the Gelliusine core. researchgate.net The first successful total synthesis of (±)-gelliusine E, a related 2,3′-bis(indolyl)ethylamine alkaloid, utilized a novel p-toluenesulfonic acid (PTSA)-catalyzed transindolylation of 3,3′-bis(indolyl)ethylamines (3,3′-BIEAs) with tryptamine (B22526) derivatives. researchgate.netacs.orgnih.gov This modular approach highlights the potential for synthesizing other members of the Gelliusine family. nih.gov

Key synthetic approaches for related structures include:

Palladium-catalyzed cross-coupling: Attaching indole moieties to a central heterocyclic core. rsc.orgnih.gov

Biomimetic dehydrogenative coupling: Mimicking natural biosynthetic pathways to form key C-C bonds between indole units. researchgate.net

Acid-catalyzed transindolylation: A novel strategy for the synthesis of 2,3′-bis(indolyl)methane structures. researchgate.netacs.org

This compound and B are a pair of diastereomers that exist as enantiomeric pairs. science.gov The stereoselective synthesis of such compounds, which involves the precise control of the spatial arrangement of atoms at multiple stereocenters, is a significant challenge in organic synthesis. ethz.ch While the specific stereoselective total synthesis of this compound has not been extensively reported, strategies for the synthesis of diastereomers of related bis(indolyl)methane compounds offer valuable insights.

The synthesis of all four diastereomers of a protected α-amino-γ-butyrolactone to access γ-hydroxynorvaline was achieved through a combination of organocatalytic Mannich reaction and enzymatic ketone reduction, demonstrating a method for sequential construction of stereogenic centers. rsc.org In the context of bis(indolyl) compounds, the development of stereoselective transindolylation reactions is crucial. For example, the synthesis of optically active 3-(indol-2-yl)-3-(indol-3-yl)-1,2-propanediol, which contains two stereogenic centers, remains a significant hurdle. acs.org The ability to control the relative and absolute stereochemistry is paramount in synthesizing specific diastereomers like this compound. ethz.ch Methods often rely on chiral starting materials, chiral catalysts, or the separation of diastereomeric mixtures. ethz.chgoogle.com

Strategies for Tris-indole Core Construction

Synthetic Methodologies for Gelliusine Analogues and Bis(indolyl)methane Derivatives

The development of synthetic methods for Gelliusine analogues and the closely related bis(indolyl)methanes (BIMs) is crucial for exploring their structure-activity relationships.

p-Toluenesulfonic acid (PTSA) has emerged as a versatile and efficient catalyst in organic synthesis due to its low cost, non-toxicity, and operational simplicity. researchgate.netpreprints.org It has been effectively employed in the synthesis of bis(indolyl)methane derivatives. ajchem-a.comsciensage.info

Table 1: PTSA-Catalyzed Synthesis of Bis(indolyl)methane Derivatives

| Reactants | Catalyst | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Indole, Benzaldehyde | p-Toluenesulfonic acid (5.0 mol%) | Acetonitrile (B52724) | Room Temperature, 2.5 h | 90% | ajchem-a.com |

| Indole, Aromatic Aldehydes | p-Toluenesulfonic acid (5 mol%) | Acetonitrile | Conventional & Ultrasonication | High | sciensage.info |

Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions represent an environmentally benign and cost-effective method for forming carbon-carbon bonds directly from C-H bonds. mdpi.com This approach avoids the need for pre-functionalized substrates. mdpi.com

A significant advancement in the synthesis of Gelliusine analogues was the development of a divergent dehydrogenative coupling of tryptamines catalyzed by non-toxic Fe(III) salts, with DDQ as a co-oxidant. researchgate.net This method allows for the rapid and regioselective assembly of diverse 2,8'- and N1,8'-bis(indolyl) methane (B114726) derivatives by simply altering the Fe(III) salt and reaction temperature. researchgate.net The utility of this methodology was demonstrated in the biomimetic synthesis of 6,6'-bis-(debromo)-gelliusine F. researchgate.netcsu.edu.cn The reaction conditions are mild, the catalyst is inexpensive, and the procedure is straightforward. researchgate.net

Molecular iodine has been recognized as a mild and effective catalyst for various organic transformations, including the synthesis of bis(indolyl)methanes. researchgate.nettandfonline.com Iodine-catalyzed electrophilic substitution reactions of indoles with aldehydes and ketones proceed rapidly and efficiently in acetonitrile to give the corresponding bis(indolyl)methanes in excellent yields. researchgate.net

Chemical Derivatization Techniques for Analog Generation and Functional Modification

Derivatization with Methoxy-trifluoromethylphenyl Acetyl Chloride (MTPA Chloride)

The chemical derivatization of this compound with Methoxy-trifluoromethylphenyl Acetyl Chloride (MTPA Chloride) has been a key technique for determining its stereochemical properties. core.ac.uk Naturally occurring this compound was found to be optically inactive, suggesting it was a racemic mixture. To confirm this, derivatization with the chiral Mosher's acid chlorides, specifically the (+)- and (-)-enantiomers of MTPA chloride, was performed. core.ac.uksigmaaldrich.comsigmaaldrich.com This method is a well-established strategy in stereochemistry to determine the absolute configuration of chiral alcohols and amines. sigmaaldrich.comsigmaaldrich.com

The reaction involves treating the (±)-Gelliusine A sample with (+)-MTPA chloride and, in a separate reaction, with (-)-MTPA chloride. These reactions, conducted in pyridine, form diastereomeric MTPA esters. core.ac.uk Since diastereomers have different physical properties, they can be separated and distinguished using techniques like High-Performance Liquid Chromatography (HPLC). core.ac.uk

Analysis of the reaction products by HPLC revealed two distinct peaks in an approximate 1:1 ratio for each derivatization reaction (with (+)-MTPA and (-)-MTPA). core.ac.uk This observation is crucial as it indicates the presence of two separable diastereomers, which would only be possible if the original this compound was indeed a mixture of two enantiomers. When the individual peaks were collected, the derivatives showed identical ¹H-NMR spectra but opposite optical rotations, confirming the enantiomeric relationship between the pairs of derivatives. core.ac.uk This derivatization, therefore, provided conclusive evidence that this compound isolated from the marine sponge Gellius sp. is a racemic mixture of two enantiomers. core.ac.uk

| Reagent | Analysis Method | Solvent System | Result | Conclusion |

| (+)- and (-)-MTPA Chlorides | HPLC | CH₂Cl₂-EtOAc (84:16) | Two peaks in a ~1:1 ratio | This compound is a racemic mixture core.ac.uk |

Pharmacological Mechanisms of Action of Gelliusine a

Serotonin (B10506) Receptor Modulation

Gelliusine A's interaction with the serotonergic system is complex, exhibiting both agonistic and antagonistic properties depending on the concentration and the specific tissue involved.

Agonistic Activity at 5-HT1B and 5-HT1D Receptors

The 5-HT1B and 5-HT1D receptors are subtypes of serotonin receptors that are known to be involved in a variety of physiological and pathological processes. nih.govnih.gov Agonists for these receptors have been a significant area of research, particularly for conditions like migraines. nih.govnih.gov The activation of 5-HT1B receptors can influence locomotion and has been implicated in the therapeutic action of some antidepressant medications. frontiersin.orgfrontiersin.org While the precise affinity of this compound for 5-HT1B and 5-HT1D receptors has not been fully quantified in publicly available literature, its activity at the serotonin receptor has been established. nih.gov The structural features of this compound prompted investigations into its potential interactions with the serotoninergic system. core.ac.uk

Serotonin-like Contraction and Antagonistic Effects on Guinea Pig Ileum

Studies on the male guinea pig ileum have revealed a dual action of this compound. At higher concentrations, ranging from 5 to 70 µg/ml, it induces a contractile activity that is inhibited by methysergide, a known serotonin antagonist. core.ac.uk This suggests that this compound acts as a serotonin-like compound, directly stimulating serotonin receptors in the ileum to cause muscle contraction. core.ac.uk

Conversely, at lower concentrations where it does not produce a contractile effect on its own, this compound can antagonize the contractions induced by serotonin. core.ac.uk Specifically, at a concentration of 4 µg/ml, it was able to reduce the submaximal contraction caused by serotonin by 50%. core.ac.uk This indicates a partial agonist activity at the serotonin receptors in this tissue. core.ac.uk The guinea pig ileum is a classic model for studying the effects of substances on gastrointestinal motility, which is known to be influenced by serotonin. nih.gov

Affinity for Neuropeptide Receptors

In addition to its effects on the serotonergic system, this compound has also been found to have a strong affinity for certain neuropeptide receptors. ird.fr

Somatostatin (B550006) Receptor Site Affinity

This compound has demonstrated a strong affinity for somatostatin receptor sites. ird.fr Somatostatin is a peptide hormone that regulates a wide range of physiological functions through its interaction with five different receptor subtypes (SST1-SST5). richtlijnendatabase.nlmdpi.com These receptors are expressed in many tissues, including the brain, pancreas, and gastrointestinal tract. richtlijnendatabase.nl The affinity of various ligands for these receptors can differ significantly, influencing their potential therapeutic applications. nih.gov The specific subtype(s) of somatostatin receptors that this compound binds to with high affinity have not been fully elucidated in the available literature.

Neuropeptide Y Receptor Affinity

Research has also shown that this compound possesses a strong affinity for neuropeptide Y (NPY) receptors. ird.fr The NPY system includes several receptor subtypes, with Y1, Y2, Y4, and Y5 being the most well-characterized in humans. frontiersin.org These receptors are involved in a multitude of physiological processes, and their ligands can have varying affinities for the different subtypes. frontiersin.orgmdpi.com The human hippocampal NPY receptor has been identified as a Y2 receptor subtype. nih.gov The specific NPY receptor subtype(s) for which this compound shows high affinity requires further investigation.

Based on a comprehensive review of available scientific literature, there is no information regarding the affinity of the chemical compound this compound for the human B2 bradykinin (B550075) receptor site.

Research on this compound, a brominated tris-indole alkaloid isolated from a marine sponge of the Gellius or Orina species, has primarily focused on other pharmacological activities. nih.govcore.ac.uk The major compound, (±)-gelliusine A, has been shown to be active at the serotonin receptor. nih.govcore.ac.uk

Specifically, studies have indicated that (±)-gelliusine A exhibits a serotonin-like contractile effect on guinea pig ileum at certain concentrations, while at lower concentrations, it antagonizes serotonin-induced contractions. Further investigations have explored its binding affinity to the serotonin transporter. ijpsdronline.com The compound has also been noted for its weak cytotoxic activity against various cancer cell lines. nih.govnih.gov

No studies to date have reported any interaction, binding, or affinity of this compound with the human B2 bradykinin receptor. Therefore, no data tables or detailed research findings on this specific pharmacological mechanism can be provided.

Future Research Trajectories and Applications in Chemical Biology

Elucidation of Complete Biosynthetic Pathways in Marine Organisms

A fundamental gap in our understanding of Gelliusine A is the precise origin of its biosynthesis. Marine natural products, particularly those from sponges, are often produced by symbiotic microorganisms. researchgate.net The biosynthetic pathway of this compound remains uncharacterized, but it is hypothesized to derive from the amino acid L-tryptophan, a common precursor for indole (B1671886) alkaloids. nih.govmdpi.comannualreviews.org

Future research must focus on identifying the complete gene cluster responsible for its assembly. This endeavor involves several key steps:

Genomic and Metagenomic Sequencing: High-throughput sequencing of the sponge (Orina sp.) and its associated microbial community is the first critical step. This will generate a massive dataset of genetic information to be mined for potential biosynthetic genes.

Bioinformatic Analysis: Searching the sequence data for genes encoding specific enzyme families known to be involved in alkaloid biosynthesis is paramount. This includes identifying genes for tryptophan halogenases, which are responsible for the characteristic bromination of the indole rings, as well as various tailoring enzymes like oxidases, methyltransferases, and enzymes responsible for the coupling of the indole units. frontiersin.org

Gene Expression and Functional Characterization: Once candidate genes are identified, functional genomic and proteomic studies will be necessary to confirm their roles. Heterologous expression of these genes in model organisms like Escherichia coli or Saccharomyces cerevisiae can be used to verify the function of individual enzymes and, ultimately, to reconstitute parts of or the entire biosynthetic pathway. researchgate.net

Elucidating this pathway is not only of fundamental scientific interest but is also a critical prerequisite for the sustainable production of this compound through biotechnological methods.

Advanced Stereochemical Control in Complex Total Synthesis

The structure of this compound features multiple stereogenic centers, presenting a formidable challenge for chemical synthesis. To date, a total synthesis of this compound has not been reported. However, the synthesis of related, structurally complex marine indole alkaloids, including the diastereomeric (±)-gelliusine E, provides a roadmap for how such a challenge might be approached. oup.comresearchgate.netacs.org

Future synthetic strategies will need to employ state-of-the-art methods for advanced stereochemical control. Key research trajectories include:

Asymmetric Catalysis: The development and application of novel catalytic asymmetric reactions will be crucial. This could involve transition-metal-catalyzed C-H activation to form key C-C bonds with high enantioselectivity or asymmetric cycloaddition reactions to construct the complex ring systems. oup.commdpi.comrsc.org

Substrate and Auxiliary Control: The use of chiral starting materials or chiral auxiliaries can guide the stereochemical outcome of subsequent reactions. For example, a Sharpless asymmetric dihydroxylation could be used to install key stereocenters early in the synthesis, which then direct the stereochemistry of later steps. oup.comrsc.org

Convergent Synthesis Design: A convergent approach, where complex fragments of the molecule are synthesized independently and then coupled late in the synthesis, would be highly advantageous. This strategy was used in the synthesis of other complex oligomeric indole alkaloids and would be well-suited for assembling the tris-indole scaffold of this compound. mdpi.comacs.org

Achieving a total synthesis of this compound would not only provide access to the material for further biological study but also allow for the definitive confirmation of its absolute stereochemistry, which currently remains unresolved. rsc.org

Exploration of Novel Pharmacological Targets and Pathway Interactions

Initial studies revealed that this compound is active at serotonin (B10506) receptors. nih.govnih.govcore.ac.uk This finding points toward its potential as a modulator of the central nervous system. Recent computational studies have significantly refined this initial observation, identifying a more specific and potent interaction.

A molecular docking study predicted that this compound has a high binding affinity for the human serotonin transporter (SERT), a key target for many antidepressant drugs. ijpsdronline.comijpsdronline.com This interaction is of significant interest as it suggests a potential mechanism for antidepressant activity. However, the same study predicted poor pharmacokinetic properties, including low gastrointestinal absorption and an inability to cross the blood-brain barrier, which would currently limit its therapeutic application for central nervous system disorders. ijpsdronline.comijpsdronline.com

Future pharmacological research should pursue several avenues:

Experimental Validation: In vitro binding assays and functional assays are needed to experimentally validate the predicted high-affinity interaction between this compound and SERT.

Receptor Subtype Profiling: The broad family of serotonin receptors, which are G protein-coupled receptors (GPCRs), includes at least 14 subtypes. aiimsrishikesh.edu.in It is crucial to screen this compound against a panel of these receptors to determine its binding profile and selectivity.

Exploring Related Targets: Related indole alkaloids from the same sponge have shown affinity for other important receptor systems, including somatostatin (B550006) and neuropeptide Y receptors. ird.fr Screening this compound against these and other GPCRs could uncover novel and unexpected biological activities.

These studies will build a comprehensive pharmacological profile for this compound, clarifying its mechanism of action and identifying the most promising therapeutic areas for its potential application or for its derivatives.

Development of Engineered Biosynthetic Systems for Sustainable Production

The isolation of this compound from its natural marine sponge source is inefficient, providing only small quantities of the compound. core.ac.uk This scarcity is a major bottleneck for comprehensive biological evaluation and any future development. Metabolic engineering offers a promising solution for sustainable and scalable production. annualreviews.orgnih.gov

Once the biosynthetic genes for this compound are elucidated (as described in section 8.1), a key research goal will be to develop an engineered production system. This would likely involve:

Heterologous Host Reconstitution: Transferring the entire biosynthetic pathway for this compound into a robust, fast-growing microbial host such as E. coli or the yeast Saccharomyces cerevisiae. researchgate.net This has been successfully achieved for other complex plant and microbial alkaloids. frontiersin.orgnih.gov

Pathway Optimization: Increasing the yield of this compound in the heterologous host would require extensive metabolic engineering. This includes optimizing codon usage for the transferred genes, balancing enzyme expression levels, and engineering the host's primary metabolism to increase the supply of precursors like tryptophan and the brominating agent.

Enzyme Engineering: The enzymes within the pathway could be engineered to improve their efficiency or even to accept alternative, non-natural substrates. For example, engineering the tryptophan halogenase could allow for the production of chlorinated or fluorinated analogs of this compound, potentially with novel or improved biological activities. frontiersin.orgnih.gov

A successful engineered biosynthetic system would provide a reliable and scalable source of this compound, overcoming the limitations of natural extraction and enabling its full therapeutic and chemical biological potential to be explored.

Application of Chemoinformatic and Computational Methods for Analog Design and Target Prediction

Chemoinformatic and computational chemistry are powerful tools for accelerating drug discovery and have already provided key insights into this compound's potential. ijpsdronline.comscispace.com A recent study used molecular docking to identify the serotonin transporter (SERT) as a likely target and employed ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools to flag potential liabilities with the natural compound's drug-like properties. ijpsdronline.comijpsdronline.com

This initial work sets the stage for a more extensive computational research program:

Analog Design and Virtual Screening: The known structure of this compound can be used as a scaffold to design a virtual library of novel analogs. These analogs can be computationally modified to improve predicted pharmacokinetic properties, such as blood-brain barrier permeability. This library can then be virtually screened against the SERT binding pocket or other potential targets to prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): Once a series of this compound analogs are synthesized and their biological activity is tested, QSAR models can be developed. These models mathematically correlate structural features with activity, providing valuable insights into which molecular properties are key for the desired biological effect and guiding the design of more potent compounds.

Target Prediction and Polypharmacology: The this compound structure can be used as a query to screen against databases of known pharmacologically active sites. This can help predict new potential biological targets for the molecule, an approach that is especially valuable for natural products that may interact with multiple targets (polypharmacology).

The following table summarizes the results from the initial molecular docking study that provides a foundation for this future research.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | Serotonin Transporter (SERT) | -11.4 | Multiple hydrogen bonds and hydrophobic interactions |

| Paroxetine (Control) | Serotonin Transporter (SERT) | -10.4 | Established binding interactions within the active site |

| Data sourced from a 2023 molecular docking study. ijpsdronline.com |

These computational approaches allow for the rapid, cost-effective exploration of chemical space and biological targets, efficiently guiding synthetic and pharmacological efforts.

In-depth Mechanistic Studies of Receptor Interactions at the Molecular Level

While computational docking can predict how a molecule like this compound might bind to a receptor, a detailed, dynamic, and experimentally validated understanding of this interaction is crucial for rational drug design. mdpi.com Future research should focus on elucidating the precise molecular mechanisms governing the interaction between this compound and its biological targets, such as SERT or other GPCRs. jvsmedicscorner.comfluidic.com

Key experimental and computational strategies to achieve this include:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the this compound-receptor complex over time. This provides insights into the stability of the binding pose predicted by docking, reveals the role of water molecules in the binding site, and can illuminate the conformational changes the receptor undergoes upon ligand binding.

Site-Directed Mutagenesis: Based on the binding site predicted by docking and MD simulations, specific amino acid residues in the receptor can be mutated. biorxiv.org By testing the binding of this compound to these mutated receptors, the key residues that are critical for the interaction can be experimentally confirmed.

Structural Biology: The ultimate goal for understanding the interaction at a molecular level is to solve the high-resolution three-dimensional structure of the this compound-receptor complex. Techniques like X-ray crystallography or cryogenic electron microscopy (cryo-EM), while challenging for membrane proteins like GPCRs, provide an atomic-level snapshot of the binding event, revealing precise bond distances and orientations.

These in-depth studies would provide a definitive understanding of how this compound exerts its biological effects, creating a solid foundation for the structure-based design of new therapeutic agents with improved potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.